molecular formula C7H12O4 B13866830 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid

4-Methoxy-2,3-dimethyl-4-oxobutanoic acid

Cat. No.: B13866830
M. Wt: 160.17 g/mol
InChI Key: YGNOTSXXQFFAFO-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethyl-4-oxobutanoic acid is an organic compound with the molecular formula C7H12O4. It is known for its unique structure, which includes a methoxy group and a ketone functional group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid typically involves the esterification of 2,3-dimethylsuccinic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2,3-dimethyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxy-2,3-dimethyl-4-oxobutanoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dimethyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The methoxy and ketone groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-4-oxobutanoic acid
  • 2-Methyl-4-oxobutanoic acid
  • Dimethyl succinate

Uniqueness

4-Methoxy-2,3-dimethyl-4-oxobutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both methoxy and ketone groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-methoxy-2,3-dimethyl-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-4(6(8)9)5(2)7(10)11-3/h4-5H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNOTSXXQFFAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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